The compound 4-Chloro-2-methoxypyridine is a versatile molecule that has garnered attention in various scientific fields due to its potential applications. The structure and properties of related compounds have been extensively studied, providing insights into their potential uses in medicinal chemistry, materials science, and organic synthesis. This analysis will delve into the details of the studies conducted on similar compounds, exploring their mechanisms of action and applications across different domains.
In the field of medicinal chemistry, the aforementioned compound's potential as an antihypertensive agent has been highlighted1. The study's molecular docking results suggest that the compound could exhibit significant biological activity, which is crucial for the development of new therapeutic agents. The detailed analysis of the molecule's electronic properties and thermodynamic parameters at various temperatures further supports its potential pharmaceutical applications1.
Another related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, has been synthesized and analyzed for its structural features and optical properties2. The X-ray analysis, along with IR, NMR, and electronic spectroscopy, provided insights into the compound's solid-state structure. The study of its optical properties through UV–vis absorption and fluorescence spectroscopy revealed that the compound exhibits distinct absorption and emission characteristics, which could be of interest in the development of new materials with specific optical properties2.
In organic synthesis, the study of a 1:1 complex of 4-methoxy-1-methylpyridone with a diol compound demonstrated the ability to produce optically pure β-lactam upon irradiation3. The mechanism of this photoconversion was explored through X-ray crystallographic analysis, which is essential for understanding the synthesis of complex organic molecules. This research contributes to the field by providing a method for obtaining enantiomerically pure compounds, which are valuable in the synthesis of pharmaceuticals and other chiral substances3.
The molecule 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, which shares a structural similarity with 4-Chloro-2-methoxypyridine, has been identified as a potential I1 imidazoline receptor agonist and exhibits significant anti-hypertensive activity1. The molecular structure and chemical activity of this compound have been investigated using both experimental techniques (FT-IR, FT-Raman, and NMR) and theoretical methods (DFT). The study revealed a coherence between theoretical and experimental values, indicating the reliability of the computational methods used to predict the biological activity of the compound. The molecular stability, charge localization, and electronic properties were also calculated, providing a comprehensive understanding of the molecule's interaction with biological systems1.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: